Eszopiclone D8 is a derivative of Eszopiclone, a sedative-hypnotic medication primarily used for the treatment of insomnia. It is classified as a cyclopyrrolone and acts on the central nervous system by modulating the activity of gamma-aminobutyric acid receptors, which play a crucial role in promoting sleep. Eszopiclone was first synthesized in the 1970s and has been available in various countries since then, recognized for its efficacy in improving sleep latency and maintenance .
Eszopiclone D8 belongs to several pharmacological classes:
The synthesis of Eszopiclone D8 involves several chemical reactions that typically include the following steps:
The synthesis can be performed using various methods such as:
Eszopiclone D8 has a complex molecular structure characterized by:
The molecular structure includes:
Eszopiclone D8 undergoes various chemical reactions during its metabolism and synthesis:
Key reactions include:
Eszopiclone D8 exerts its effects primarily through interaction with GABA receptors:
Pharmacokinetic studies indicate:
Eszopiclone D8 is primarily used in clinical settings for:
Eszopiclone-D8 is systematically named (S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 and bears the CAS Registry Number 1093385-24-0 [4]. The deuterium atoms are incorporated at the 2, 2', 3, 3', 5, 5', 6, and 6' positions of the piperazine ring, replacing all eight hydrogen atoms in this moiety [4] [10]. This selective deuteration minimizes alterations to the molecule's three-dimensional conformation while significantly shifting its mass profile. The parent eszopiclone contains a chiral center with S-configuration, which is critical for its binding affinity at α₁-subunit-containing GABAA receptors [3] [9]. Eszopiclone-D8 maintains this absolute (S)-stereochemistry, ensuring its pharmacological relevance as an analytical reference material. The molecular weight difference of 8 atomic mass units (amu) between eszopiclone (388.81 g/mol) and Eszopiclone-D8 (396.86 g/mol) arises exclusively from deuterium substitution, providing a distinct mass spectral signature without chromatographic divergence [4].
Table 1: Comparative Molecular Characteristics of Eszopiclone and Eszopiclone-D8
Property | Eszopiclone | Eszopiclone-D8 |
---|---|---|
Molecular Formula | C₁₇H₁₇ClN₆O₃ | C₁₇H₉D₈ClN₆O₃ |
Molecular Weight (g/mol) | 388.81 | 396.86 |
CAS Registry Number | 138729-47-2 | 1093385-24-0 |
Chiral Center Configuration | (S)-enantiomer | (S)-enantiomer |
Deuterium Positions | None | Piperazine ring (8 sites) |
The piperazine ring deuteration site was strategically selected due to this moiety's role in metabolic transformations. Cytochrome P450 enzymes (particularly CYP3A4) catalyze N-demethylation of the piperazine ring, a primary metabolic pathway for eszopiclone [9]. Deuterium substitution at these positions creates a kinetic isotope effect (KIE) that attenuates metabolic degradation, thereby extending the half-life of the labeled compound in experimental systems—though Eszopiclone-D8 itself is not used therapeutically [10]. This property enhances its utility in long-duration metabolic studies where signal stability is paramount.
Deuterated pharmaceutical compounds like Eszopiclone-D8 serve as indispensable tools in drug development analytics due to their near-identical physicochemical properties contrasted with distinct mass spectral profiles. The primary applications include:
Internal Standards for Mass Spectrometry: Eszopiclone-D8 exhibits identical chromatographic retention times and ionization efficiencies as non-deuterated eszopiclone under LC-MS/MS conditions. However, its +8 amu mass shift allows unambiguous differentiation in selected reaction monitoring (SRM) transitions, eliminating matrix effects and instrument variability [4]. This enables precise quantification of eszopiclone in biological matrices (plasma, urine, cerebrospinal fluid) with detection limits typically below 0.1 ng/mL [2].
Metabolic Pathway Elucidation: By co-administering Eszopiclone-D8 with non-deuterated eszopiclone in in vitro hepatic microsome assays, researchers can track the formation of specific metabolites using characteristic mass doublets. The deuterium kinetic isotope effect (KIE ≈ 2–10) slows cleavage of C-D bonds versus C-H bonds, revealing rate-limiting steps in biotransformation pathways [10]. This approach confirmed N-demethylation and pyrrolopyrazinone ring oxidation as eszopiclone's dominant metabolic routes [9].
Protein Binding Studies: Equilibrium dialysis experiments using Eszopiclone-D8 as a tracer allow precise measurement of plasma protein binding (52–59% for eszopiclone) without interference from endogenous compounds. The deuterium label provides a spectrally resolved signal even in complex biological samples [9].
Table 2: Analytical Applications of Eszopiclone-D8 in Pharmacokinetic Research
Application Domain | Methodology | Advantage of Deuterated Standard |
---|---|---|
Bioanalytical Quantification | LC-MS/MS with SRM | Eliminates matrix effects; corrects for extraction losses |
Metabolic Stability Assays | Microsomal incubations + HRMS | Reveals primary sites of metabolism via KIE |
Tissue Distribution Studies | MALDI imaging mass spectrometry | Distinguishes drug from isobaric endogenous compounds |
Drug-Drug Interaction Studies | CYP450 inhibition assays | Tracks parent drug depletion without isotopic interference |
The deuterium label does not alter the molecule's receptor binding affinity or selectivity since the isotopic substitution occurs at metabolically active but pharmacophorically inert positions. This ensures that Eszopiclone-D8 accurately mirrors the behavior of the parent drug in in vitro pharmacological assays [10].
The genesis of Eszopiclone-D8 is intrinsically linked to the evolution of cyclopyrrolone hypnotics, which emerged as structurally novel alternatives to benzodiazepines:
Zopiclone (1970s): Synthesized by Rhône-Poulenc Recherches, racemic zopiclone represented the first clinically viable cyclopyrrolone hypnotic. Despite its non-benzodiazepine structure, it modulated GABAA receptors via the benzodiazepine binding site [7]. Approved in Europe in 1987, zopiclone demonstrated efficacy in sleep induction but was associated with bitter taste and next-day residual effects [3] [9].
Eszopiclone (2004): Sepracor developed the isolated (S)-enantiomer of zopiclone, recognizing its superior pharmacokinetic profile and reduced side-effect burden compared to the racemate. Eszopiclone exhibited 50-fold greater affinity for GABAA receptors than the (R)-enantiomer and became the first FDA-approved hypnotic without recommended usage duration limits [5] [9]. Its therapeutic distinction prompted demand for specialized analytical standards.
Deuterated Derivatives (2010s): With eszopiclone's widespread clinical adoption, researchers required reference standards for precise therapeutic drug monitoring and metabolic studies. Eszopiclone-D8 emerged as a solution, leveraging synthetic techniques like hydrogen-deuterium exchange catalyzed by platinum or rhodium complexes under D₂O atmospheres, or more efficiently, through total synthesis using deuterated piperazine building blocks [4] [10]. Current Good Manufacturing Practice (cGMP)-grade Eszopiclone-D8 now achieves >95% isotopic purity (HPLC) with deuterium incorporation exceeding 99% at all eight positions [2].
Table 3: Evolution of Key Cyclopyrrolone Derivatives
Compound | Development Timeline | Key Structural Feature | Research/Clinical Impact |
---|---|---|---|
Racemic Zopiclone | 1970s (Synthesis) | Cyclopyrrolone core; racemic mixture | First non-benzodiazepine GABAergic hypnotic |
1987 (EU Approval) | |||
Eszopiclone | Late 1990s (Enantiopure isolation) | (S)-enantiomer with chiral center at C5 | Stereoselective GABA modulation; improved tolerability |
2004 (FDA Approval) | |||
Eszopiclone-D8 | Post-2010 (Analytical standard) | Deuteration at piperazine ring (8 sites) | Enabled high-precision mass spectrometric assays |
The progression from racemic zopiclone to enantiopure eszopiclone and finally to its deuterated isotopologue exemplifies the pharmaceutical industry's increasing emphasis on molecular precision—whether through chiral resolution or isotopic labeling—to enhance therapeutic efficacy and analytical capability [7] [9]. Eszopiclone-D8 represents the convergence of these two paradigms, serving as a critical tool for understanding the pharmacokinetics of one of modern medicine's most widely prescribed hypnotic agents.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7